

N-(Hydroxymethyl)nonanamide: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *N*-(hydroxymethyl)nonanamide

CAS No.: 130535-83-0

Cat. No.: B137683

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Abstract

This technical guide provides a detailed overview of **N-(hydroxymethyl)nonanamide**, a fatty acid amide with potential applications in various scientific fields, including drug development. This document covers its chemical identity, structural characteristics, physicochemical properties, a probable synthesis pathway, and expected analytical signatures. Furthermore, it explores potential applications, particularly in pharmacology as a prodrug, and discusses the safety and handling considerations based on related compounds. This guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this molecule.

Introduction: The Emerging Interest in N-Hydroxymethylated Amides

N-(hydroxymethyl)nonanamide belongs to the class of N-hydroxymethylated amides, which are characterized by a hydroxymethyl group attached to the nitrogen atom of an amide. While extensive research exists for short-chain N-hydroxymethylated compounds, particularly in polymer chemistry, the exploration of their long-chain fatty amide counterparts is an emerging

area of interest. These molecules present a unique combination of a lipophilic fatty acid tail and a reactive hydroxymethyl group, suggesting potential roles as chemical intermediates, in material science, and notably, in drug design as prodrug moieties. The hydroxymethyl group can impart transient hydrophilicity and act as a handle for further chemical modifications or controlled release of the parent amide.

This guide aims to consolidate the available information on **N-(hydroxymethyl)nonanamide**, providing a foundational resource for its synthesis, characterization, and potential applications. Due to the limited availability of direct experimental data for this specific molecule, this document will also draw logical inferences from closely related long-chain amides and N-hydroxymethylated compounds to present a comprehensive and scientifically grounded overview.

Chemical Identity and Molecular Structure

IUPAC Name and Other Identifiers

- Systematic IUPAC Name: **N-(hydroxymethyl)nonanamide**[\[1\]](#)
- CAS Number: 130535-83-0[\[1\]](#)
- Molecular Formula: C₁₀H₂₁NO₂[\[1\]](#)
- Molecular Weight: 187.28 g/mol [\[1\]](#)
- Synonyms: N-hydroxymethylpelargonamide[\[1\]](#)

Molecular Structure

The molecular structure of **N-(hydroxymethyl)nonanamide** consists of a nine-carbon aliphatic chain (nonanoyl group) attached to an amide nitrogen, which is further substituted with a hydroxymethyl group (-CH₂OH).

Caption: 2D Chemical Structure of **N-(hydroxymethyl)nonanamide**.

The presence of the long alkyl chain renders the molecule largely nonpolar, while the amide and hydroxymethyl groups introduce polarity and hydrogen bonding capabilities.

Physicochemical Properties

Direct experimental data for the physicochemical properties of **N-(hydroxymethyl)nonanamide** are not readily available in the literature. However, computational predictions from reliable sources such as PubChem provide valuable estimates.

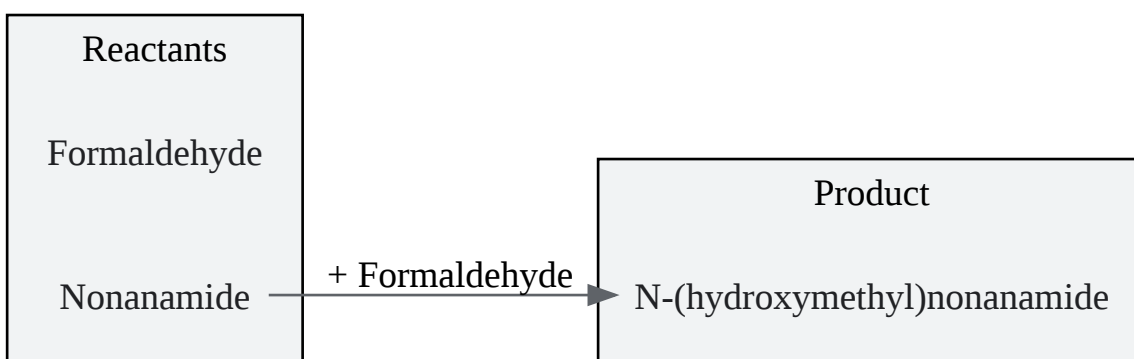
Property	Predicted Value	Source
Molecular Weight	187.28 g/mol	PubChem[1]
XLogP3-AA	2.5	PubChem[1]
Hydrogen Bond Donor Count	2	PubChem[1]
Hydrogen Bond Acceptor Count	2	PubChem[1]
Rotatable Bond Count	8	PubChem[1]
Exact Mass	187.157228913 Da	PubChem[1]
Topological Polar Surface Area	49.3 Å ²	PubChem[1]

Based on its structure and the properties of similar long-chain amides, **N-(hydroxymethyl)nonanamide** is expected to be a solid at room temperature with limited solubility in water but good solubility in polar organic solvents.

Synthesis of N-(hydroxymethyl)nonanamide: A Probable Pathway

A specific, validated protocol for the synthesis of **N-(hydroxymethyl)nonanamide** is not extensively documented. However, a highly probable and established method for the N-hydroxymethylation of amides involves the reaction of the corresponding primary amide with formaldehyde.[2] This reaction is typically carried out under mild conditions.

Proposed Reaction Scheme



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Caption: Proposed synthesis of **N-(hydroxymethyl)nonanamide**.

General Experimental Protocol (Inferred)

This protocol is based on general procedures for the N-hydroxymethylation of amides and thioamides.[2]

- Dissolution: Nonanamide (1 equivalent) is dissolved in a suitable solvent, such as an alcohol (e.g., ethanol).
- Addition of Formaldehyde: An aqueous solution of formaldehyde (e.g., 37% in water, in excess) is added to the nonanamide solution.
- Reaction Conditions: The reaction mixture is stirred at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Isolation: Upon completion, the product may precipitate out of the solution. The solid product is then collected by filtration.
- Purification: The crude product can be purified by recrystallization from a suitable solvent, such as acetone or an alcohol, to yield pure **N-(hydroxymethyl)nonanamide**.

Causality of Experimental Choices:

- The use of an alcohol as a solvent is to ensure the solubility of the starting nonanamide.

- An excess of formaldehyde is often used to drive the reaction to completion.
- Mild reaction conditions (room temperature or gentle heating) are generally sufficient for this type of reaction and help to minimize side reactions.
- Recrystallization is a standard and effective method for purifying solid organic compounds.

Analytical Characterization: Expected Spectral Data

While experimental spectra for **N-(hydroxymethyl)nonanamide** are not readily available, its spectral characteristics can be predicted based on the functional groups present in the molecule and data from analogous compounds.

Infrared (IR) Spectroscopy

The IR spectrum of **N-(hydroxymethyl)nonanamide** is expected to show characteristic absorption bands for the amide and hydroxyl functional groups.

Functional Group	Expected Absorption Range (cm ⁻¹)	Vibration Mode
O-H (hydroxyl)	3550 - 3200 (broad)	Stretching
N-H (amide)	~3300	Stretching
C-H (alkyl)	2950 - 2850	Stretching
C=O (amide I band)	1690 - 1630	Stretching
N-H (amide II band)	~1550	Bending
C-O (hydroxyl)	~1050	Stretching

The broadness of the O-H stretch is due to hydrogen bonding. The amide I and II bands are characteristic of secondary amides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide information about the different types of protons and their connectivity.

- Alkyl Chain (CH₃ and CH₂): A complex multiplet region between approximately 0.8 and 2.2 ppm. The terminal methyl group (CH₃) would appear as a triplet around 0.9 ppm.
- -CH₂-C=O: A triplet around 2.2 ppm.
- N-H: A broad singlet that can appear over a wide range (typically 5-8 ppm), and its position is solvent-dependent.
- -N-CH₂-OH: A doublet around 4.5-5.5 ppm.
- -OH: A broad singlet whose chemical shift is highly variable and dependent on concentration and solvent.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in a unique chemical environment.

- Alkyl Chain: Multiple signals in the range of 14-40 ppm.
- -CH₂-C=O: A signal around 36 ppm.
- -N-CH₂-OH: A signal around 60-70 ppm.
- C=O (amide): A signal in the downfield region, around 170-175 ppm.

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry would likely show a molecular ion peak ([M]⁺) at m/z = 187. Fragmentation patterns would be expected to involve cleavage of the alkyl chain and the bonds adjacent to the amide group. A common fragmentation for amides is the cleavage of the N-CO bond.

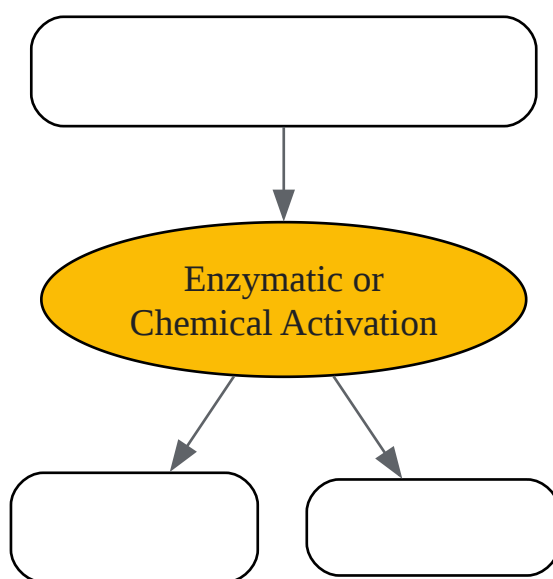
Potential Applications in Drug Development

N-Hydroxymethyl Amides as Prodrugs

A key area of interest for **N-(hydroxymethyl)nonanamide** in pharmacology is its potential as a prodrug. N-hydroxymethylated compounds can be designed to be stable under normal physiological conditions but can release the parent bioactive molecule (in this case,

nonanamide) and formaldehyde under specific conditions, such as enzymatic action or a change in pH.[3] This strategy can be employed to:

- **Improve Bioavailability:** The hydroxymethyl group can temporarily increase the hydrophilicity of a lipophilic drug, potentially improving its absorption and distribution.
- **Controlled Release:** The release of the active drug can be targeted to specific tissues or organs where certain enzymes are present.
- **Combined Therapeutic Effects:** In some cases, the released formaldehyde may also exhibit therapeutic effects, such as antimicrobial activity.[4] For instance, 1-methyl-N'-(hydroxymethyl)nicotinamide has been proposed as a candidate for a drug with combined anti-inflammatory and anti-bacterial properties.[4]



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Caption: Prodrug activation of **N-(hydroxymethyl)nonanamide**.

Role of the Fatty Acid Moiety

The nonanamide portion of the molecule is a fatty acid amide. Fatty acid amides are a class of endogenous signaling lipids with diverse biological activities. While the specific biological role of nonanamide is not as well-characterized as other fatty acid amides like oleamide or anandamide, it is plausible that it could interact with various biological targets. Therefore, **N-**

(hydroxymethyl)nonanamide could serve as a delivery system for a potentially bioactive fatty acid amide.

Safety and Handling

Specific toxicity data for **N-(hydroxymethyl)nonanamide** is not available. Therefore, safety precautions should be based on the general properties of fatty acid amides and the potential release of formaldehyde.

- **General Handling:** As with any chemical, good laboratory practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
- **Toxicity of Fatty Acid Amides:** Generally, long-chain fatty acid amides exhibit low acute toxicity.[5]
- **Formaldehyde Release:** The potential for **N-(hydroxymethyl)nonanamide** to release formaldehyde upon degradation is a key safety consideration. Formaldehyde is a known irritant and sensitizer. Therefore, exposure should be minimized.
- **Storage:** The compound should be stored in a cool, dry place away from incompatible materials.

Conclusion and Future Directions

N-(hydroxymethyl)nonanamide is a molecule with intriguing potential, particularly in the realm of drug delivery and prodrug design. Its synthesis is likely achievable through straightforward chemical methods. While a comprehensive experimental characterization is still needed, its properties can be reasonably predicted based on its chemical structure and data from related compounds.

Future research should focus on:

- **Validated Synthesis and Purification:** Developing and optimizing a reliable synthetic protocol for **N-(hydroxymethyl)nonanamide**.

- Full Analytical Characterization: Obtaining complete experimental data from IR, NMR, and mass spectrometry to confirm its structure and purity.
- Evaluation of Biological Activity: Investigating the biological effects of both **N-(hydroxymethyl)nonanamide** and its parent compound, nonanamide.
- Prodrug Potential: Studying the stability of **N-(hydroxymethyl)nonanamide** under various physiological conditions to assess its viability as a prodrug.
- Toxicological Assessment: Conducting thorough in vitro and in vivo toxicity studies to establish a comprehensive safety profile.

This technical guide serves as a starting point for researchers interested in exploring the chemistry and potential applications of **N-(hydroxymethyl)nonanamide**, a promising but currently understudied chemical entity.

References

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